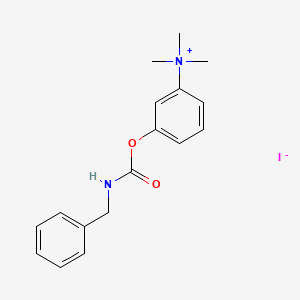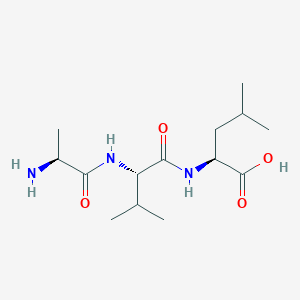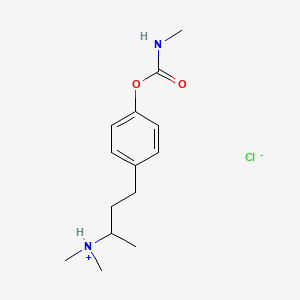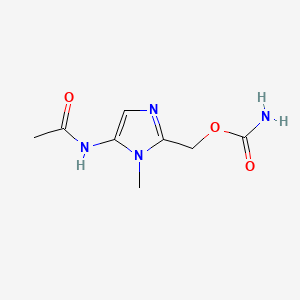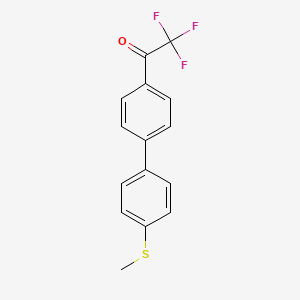
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a biphenyl structure with a methylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone typically involves the following steps:
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Methylsulfanyl Group Introduction: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using methylmercaptan.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids or ketones.
Reduction Products: Hydroxylated derivatives or other reduced forms.
Substitution Products: Various substituted biphenyl derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in material science and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.
Industry: The compound is used in the production of agrochemicals, where its fluorinated nature can improve the efficacy and persistence of the active ingredients.
作用機序
The mechanism by which 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone exerts its effects depends on its specific application. In drug discovery, the trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound, leading to improved pharmacokinetic properties. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4'-methoxy-biphenyl-4-yl)-ethanone: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2,2,2-Trifluoro-1-(4'-chloro-biphenyl-4-yl)-ethanone: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
2,2,2-Trifluoro-1-(4'-nitro-biphenyl-4-yl)-ethanone: Similar structure but with a nitro group instead of a methylsulfanyl group.
These compounds differ in their electronic properties and reactivity due to the different substituents, highlighting the uniqueness of this compound.
特性
CAS番号 |
893407-15-3 |
|---|---|
分子式 |
C15H11F3OS |
分子量 |
296.31 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11F3OS/c1-20-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3 |
InChIキー |
RDBJQDMMWXAZRS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
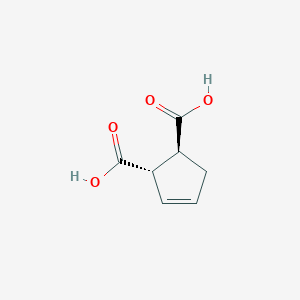
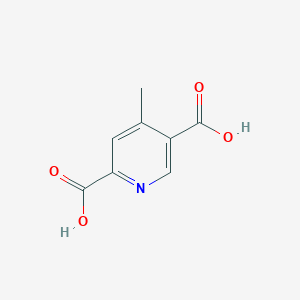
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
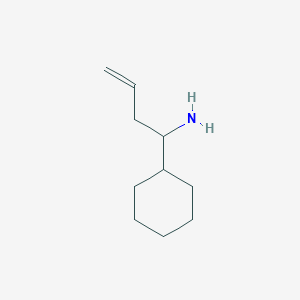
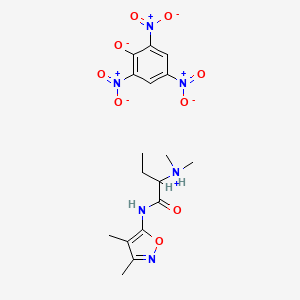



![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
